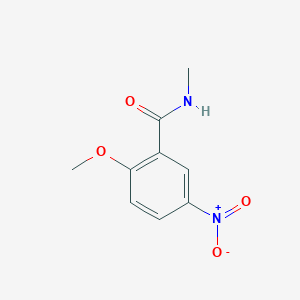

2-methoxy-N-methyl-5-nitrobenzamide

Description

BenchChem offers high-quality 2-methoxy-N-methyl-5-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methoxy-N-methyl-5-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C9H10N2O4 |

|---|---|

Molecular Weight |

210.19 g/mol |

IUPAC Name |

2-methoxy-N-methyl-5-nitrobenzamide |

InChI |

InChI=1S/C9H10N2O4/c1-10-9(12)7-5-6(11(13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,10,12) |

InChI Key |

WTBGDACJPRQRLG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC |

Origin of Product |

United States |

Foundational & Exploratory

2-methoxy-N-methyl-5-nitrobenzamide chemical structure and properties

An In-depth Technical Guide to 2-methoxy-N-methyl-5-nitrobenzamide: Synthesis, Characterization, and Research Applications

Introduction

2-methoxy-N-methyl-5-nitrobenzamide is a substituted aromatic amide that holds potential as a versatile intermediate in medicinal chemistry and materials science. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group on the benzene ring, coupled with a secondary amide functionality, suggests a rich chemical reactivity profile. This guide provides a comprehensive overview of its chemical structure, proposed synthesis, and predicted physicochemical properties based on established chemical principles and data from structurally related compounds. Additionally, it outlines detailed experimental protocols for its synthesis and characterization, offering a foundational resource for researchers and professionals in drug development.

Chemical Structure and Properties

The chemical structure of 2-methoxy-N-methyl-5-nitrobenzamide consists of a benzene ring substituted with a methoxy group at the 2-position, a nitro group at the 5-position, and an N-methylbenzamide group at the 1-position.

Systematic (IUPAC) Name: 2-methoxy-N-methyl-5-nitrobenzamide

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-methoxy-N-methyl-5-nitrobenzamide. These values are estimated based on computational models and data from analogous compounds, such as N-benzyl-2-methoxy-N-methyl-5-nitrobenzamide and other substituted benzamides.[1]

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₁₀N₂O₄ | Based on structural analysis. |

| Molecular Weight | 210.19 g/mol | Calculated from the molecular formula. |

| Appearance | Pale yellow to white solid | Typical for nitro-substituted aromatic compounds. |

| Melting Point | 120-140 °C | Estimated based on similar substituted benzamides. |

| Boiling Point | > 300 °C (decomposes) | High boiling point expected due to polarity and hydrogen bonding potential. |

| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | Polarity suggests solubility in polar aprotic solvents. |

| pKa (amide proton) | ~17-18 | Typical pKa for a secondary amide proton. |

Proposed Synthetic Pathway

The synthesis of 2-methoxy-N-methyl-5-nitrobenzamide can be efficiently achieved through a two-step process starting from the commercially available 2-methoxy-5-nitrobenzoic acid.[2] This method involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with methylamine.[2]

Caption: Proposed two-step synthesis of 2-methoxy-N-methyl-5-nitrobenzamide.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-methoxy-5-nitrobenzoyl chloride

This procedure is adapted from established methods for the synthesis of benzoyl chlorides from benzoic acids.[2]

-

To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxy-5-nitrobenzoic acid (10.0 g, 50.7 mmol).

-

Add anhydrous dichloromethane (DCM, 100 mL) to the flask.

-

Slowly add oxalyl chloride (6.6 mL, 76.1 mmol) or thionyl chloride (5.5 mL, 76.1 mmol) to the suspension at room temperature.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).

-

Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases and the solution becomes clear.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by quenching a small aliquot with methanol and analyzing by LC-MS.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. The resulting crude 2-methoxy-5-nitrobenzoyl chloride, a pale yellow solid or oil, can be used in the next step without further purification.[2]

Step 2: Synthesis of 2-methoxy-N-methyl-5-nitrobenzamide

This amidation reaction is a standard and efficient method for forming amides from acyl chlorides.[2]

-

Dissolve the crude 2-methoxy-5-nitrobenzoyl chloride from the previous step in anhydrous dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and an ice bath.

-

In a separate flask, prepare a solution of methylamine (e.g., 2.0 M solution in THF, 38.0 mL, 76.1 mmol) and triethylamine (10.6 mL, 76.1 mmol) in anhydrous dichloromethane (50 mL).

-

Slowly add the methylamine solution to the stirred solution of the benzoyl chloride at 0 °C.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[2]

Purification

The crude 2-methoxy-N-methyl-5-nitrobenzamide can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure product as a solid.[2] Alternatively, column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be employed for higher purity.

Structural Characterization

A comprehensive characterization of the synthesized 2-methoxy-N-methyl-5-nitrobenzamide is essential to confirm its identity and purity. The following are the expected analytical data based on the characterization of structurally similar compounds.

Predicted Spectral Data

| Technique | Predicted Observations |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.5-8.7 (d, 1H, Ar-H), 8.1-8.3 (dd, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 6.1-6.3 (br s, 1H, NH), 4.0-4.2 (s, 3H, OCH₃), 3.0-3.2 (d, 3H, NCH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 164-166 (C=O), 160-162 (C-OCH₃), 141-143 (C-NO₂), 130-132 (Ar-C), 128-130 (Ar-C), 125-127 (Ar-C), 110-112 (Ar-C), 56-58 (OCH₃), 26-28 (NCH₃) |

| FT-IR (ATR) | ν (cm⁻¹): 3300-3400 (N-H stretch), 3000-3100 (Ar C-H stretch), 2800-3000 (Alkyl C-H stretch), 1640-1660 (C=O stretch, Amide I), 1510-1530 & 1340-1360 (N-O asymmetric and symmetric stretch), 1250-1270 (Ar-O-CH₃ stretch) |

| Mass Spectrometry (ESI+) | m/z: 211.06 [M+H]⁺, 233.04 [M+Na]⁺ |

Potential Applications in Research and Drug Development

Substituted nitrobenzamides are valuable precursors in organic synthesis. The nitro group can be readily reduced to an amine, which can then be further functionalized. The methoxy and N-methyl amide groups can also be modified or may contribute to the biological activity of downstream compounds.

Caption: Potential synthetic utility of 2-methoxy-N-methyl-5-nitrobenzamide.

The structural motifs present in 2-methoxy-N-methyl-5-nitrobenzamide are found in various biologically active molecules. For instance, the substituted benzamide scaffold is a common feature in many approved drugs. The presence of the nitro group also opens up possibilities for its use as a prodrug that can be activated under hypoxic conditions, a strategy employed in cancer therapy.

Safety and Handling

While a specific safety data sheet for 2-methoxy-N-methyl-5-nitrobenzamide is not available, data from related compounds such as 2-methoxy-5-nitroaniline and 4-methoxy-3-nitrobenzamide suggest that it should be handled with care.[3][4]

-

General Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.

Conclusion

This technical guide provides a foundational understanding of 2-methoxy-N-methyl-5-nitrobenzamide, a compound with significant potential as a building block in synthetic chemistry. While much of the data presented is predictive, the proposed synthetic route is based on robust and well-established chemical transformations. The detailed protocols for its synthesis and the expected characterization data offer a solid starting point for researchers interested in exploring the chemistry and potential applications of this and related molecules. As with any new compound, all experimental work should be conducted with appropriate safety precautions.

References

-

SAFETY DATA SHEET - 4-Methoxy-3-nitrobenzamide. Thermo Fisher Scientific. Available from: [Link]

Sources

safety data sheet (SDS) for 2-methoxy-N-methyl-5-nitrobenzamide

An In-depth Technical Guide to the Safe Handling of 2-methoxy-N-methyl-5-nitrobenzamide

Disclaimer: A specific, verified Safety Data Sheet (SDS) for 2-methoxy-N-methyl-5-nitrobenzamide was not publicly available at the time of this writing. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including various nitroaromatic compounds and benzamide derivatives. The protocols and recommendations herein are based on established principles of chemical safety and the known hazards of the constituent functional groups. A thorough, institution-specific risk assessment must be performed by qualified personnel before handling this compound.

Introduction: Understanding the Compound and its Context

2-methoxy-N-methyl-5-nitrobenzamide is a substituted aromatic amide containing a nitro group. Compounds of this class are common in medicinal chemistry and materials science, often serving as intermediates in the synthesis of more complex molecules. The presence of the nitroaromatic moiety is a key structural alert, suggesting potential biological activity and specific handling requirements. The biological activity of many nitroaromatic compounds is linked to the reductive activation of the nitro group by cellular nitroreductases, a mechanism of action that can be exploited in drug design but also signals potential toxicity.[1]

This guide is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data to provide a framework for understanding the causality behind safe laboratory practices, ensuring that every protocol is a self-validating system of safety.

Compound Identity and Predicted Physicochemical Properties

While experimental data for the target compound is scarce, we can predict its basic properties based on its structure and data from similar molecules.

-

Chemical Name: 2-methoxy-N-methyl-5-nitrobenzamide

-

Molecular Formula: C₉H₁₀N₂O₄

-

Molecular Weight: 210.19 g/mol

-

Chemical Structure: (A representative structure is shown, as a verified CAS number is not available)

Table 1: Predicted Physicochemical Data from Analogous Compounds

| Property | Predicted Value/Information | Rationale / Analogous Compound |

| Physical State | Solid | Most substituted benzamides and nitroaromatics are solids at room temperature.[2][3] |

| Appearance | White to pale yellow or tan solid | Nitroaromatic compounds are often pale yellow.[3][4] |

| Solubility | Likely soluble in organic solvents (e.g., DMF, DMSO); low water solubility. | Based on general properties of aromatic amides.[5] |

| Stability | Stable under normal storage conditions. | Analogous compounds are generally stable.[2][6] |

| Incompatibilities | Strong oxidizing agents, strong bases, reducing agents. | A common characteristic of nitro compounds.[6][7][8] |

Predicted Hazard Identification and Classification

The hazard profile is extrapolated from SDS information for compounds like 4-Nitrobenzamide, 2-Nitrobenzamide, and 2-Methoxy-5-nitroaniline.[9][10][11] The primary hazards are associated with ingestion and potential irritation.

Table 2: Predicted GHS Hazard Classification

| Hazard Category | GHS Classification | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed.[9] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation.[3] |

| Serious Eye Damage/Irritation | Category 2 | Warning | H319: Causes serious eye irritation.[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) | Warning | H335: May cause respiratory irritation.[3] |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The cornerstone of safe handling is minimizing exposure. This is achieved through a combination of engineering controls and appropriate PPE. The choice of these controls is dictated by the predicted hazards of irritation and potential toxicity upon inhalation of dust.

Engineering Controls

-

Primary Control: All manipulations of solid 2-methoxy-N-methyl-5-nitrobenzamide that could generate dust (e.g., weighing, transferring, preparing solutions) must be conducted within a certified chemical fume hood.[8] This is non-negotiable, as it contains aerosols and prevents inhalation, the most direct route of exposure.

-

Ventilation: The laboratory should have adequate general ventilation to dilute any fugitive emissions.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[5][8]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles are mandatory.[8] A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves for any signs of degradation or puncture before use.[6]

-

Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.

-

Footwear: Closed-toe shoes are required at all times in the laboratory.

-

-

Respiratory Protection: If work must be performed outside of a fume hood where dust generation is possible (a scenario to be avoided), a NIOSH-approved respirator with a particulate filter would be necessary after a formal respiratory protection program assessment.[8]

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the compound's integrity and preventing accidents.[12]

Handling Protocol

-

Pre-Handling Assessment: Before any work begins, review this guide and any available safety information. Ensure all necessary PPE is available and in good condition.

-

Work Area Preparation: Conduct all work in a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

-

Aliquotting: Carefully weigh the solid compound, avoiding the creation of dust clouds. Use spatulas and weighing boats appropriate for the quantity being handled.

-

Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[9] Decontaminate all equipment and the work surface.

-

Transport: When moving the chemical, always use a properly labeled, sealed container within a secondary, shatter-proof container.[12]

Storage Protocol

-

Container: Store in a tightly closed, properly labeled container.[6][7] The label should include the chemical name, hazard warnings, and date received.

-

Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[7][12]

-

Segregation: Crucially, segregate from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[6][8] Storing incompatible chemicals together can lead to vigorous or even explosive reactions.[7] A dedicated cabinet for toxic or reactive compounds is recommended.[13][14]

Emergency and First-Aid Procedures

Rapid and correct response to an exposure or spill is vital.

Table 3: Emergency Response Plan

| Scenario | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |

| Skin Contact | Remove all contaminated clothing. Immediately wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[6][11] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][9][10] |

Accidental Release Measures

-

Alert & Evacuate: Alert others in the immediate area. If the spill is large, evacuate the laboratory.

-

Control Ignition Sources: Eliminate all potential ignition sources.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain & Clean:

-

Wear appropriate PPE as described in Section 4.

-

For small spills, gently sweep up the solid material, avoiding dust generation.[8] An alternative is to dampen the solid with a suitable solvent like methanol before sweeping.[10]

-

Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for hazardous waste disposal.[10]

-

Wash the spill area thoroughly with soap and water.[7]

-

Waste Disposal

Chemical waste must be managed according to institutional, local, and national regulations.

-

Classification: 2-methoxy-N-methyl-5-nitrobenzamide should be treated as hazardous waste.[8]

-

Procedure:

-

Collect all waste material (including contaminated PPE and cleaning supplies) in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) department.

-

Arrange for pickup and disposal by qualified EHS personnel or a licensed waste management company.[7][9] Never dispose of this chemical down the drain.[8]

-

Visualizing Laboratory Workflows

Understanding the flow of materials and decisions is key to reinforcing safety culture.

Workflow for a Typical Synthesis Application

The following diagram illustrates a hypothetical workflow where 2-methoxy-N-methyl-5-nitrobenzamide is used as a starting material for a subsequent reaction, such as the reduction of the nitro group.

Caption: A typical experimental workflow using the target compound.

Logical Flow for Safe Handling Decisions

This diagram outlines the critical decision points and actions required for safely managing the chemical from receipt to disposal.

Caption: Decision-making flowchart for the safe handling of the compound.

References

-

PubChem. (n.d.). 2-Nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-5-nitrobenzenediazonium. National Center for Biotechnology Information. Retrieved from [Link]

-

Lab Manager. (2017). Handling and Storing Chemicals. Retrieved from [Link]

-

Chemsrc. (2025). 2-chloro-N-methoxy-N-methyl-4-nitrobenzamide. Retrieved from [Link]

- University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from a general university safety guidance source.

- University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. Retrieved from a general university safety guidance source.

-

B&M Scientific. (2025). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

-

MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2105. Retrieved from [Link]

-

MDPI. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Molecules, 30(1), 22. Retrieved from [Link]

- Global Substance Registration System. (n.d.). 5-METHOXY-N-METHYL-2-NITROBENZENAMINE.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. fishersci.ca [fishersci.ca]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. Handling and Storing Chemicals | Lab Manager [labmanager.com]

- 13. utsc.utoronto.ca [utsc.utoronto.ca]

- 14. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

The Dual-Edged Sword: Metabolic Stability of Nitrobenzamide Derivatives

Executive Summary

Nitrobenzamide derivatives occupy a paradoxical niche in modern drug discovery. While the nitro group (

The core challenge for the medicinal chemist is selectivity : designing molecules that resist host (human) metabolic reduction while remaining active against the target pathogen or tumor microenvironment. This guide details the mechanistic liabilities of nitrobenzamides, diagnostic assays to quantify their stability, and medicinal chemistry strategies to optimize their half-life (

Part 1: The Chemical Liability & Mechanism

To optimize stability, one must first understand the degradation pathways. Nitrobenzamides undergo metabolism primarily through two distinct routes: oxidative hydrolysis (amide bond) and reductive biotransformation (nitro group).[1]

The Nitroreduction Cascade

The most critical pathway is the enzymatic reduction of the nitro group. This is a stepwise transfer of six electrons, leading to the corresponding aniline.

The Pathway:

The Oxygen Sensitivity (Futile Cycling):

In aerobic conditions (standard human tissue), the initial one-electron reduction forms a nitro radical anion (

-

Implication: Standard aerobic microsomal assays often underestimate the clearance of nitro drugs because the parent compound is constantly regenerated.

-

Toxicity: The intermediate hydroxylamine (

) is often the culprit for genotoxicity (DNA adducts) and heme toxicity.

Visualization: Nitroreduction & Futile Cycling

Caption: The metabolic fate of the nitro group. Note the "Futile Cycle" (dashed red line) which regenerates the parent drug in oxygen-rich environments, masking instability in standard assays.

Part 2: Diagnostic Assays (The "Self-Validating" Workflow)

Relying solely on standard Human Liver Microsomes (HLM) is a common failure mode for nitro compounds. You must assess both oxidative (CYP-mediated) and reductive (Cytosolic/Reductase-mediated) stability.[1]

The Differential Stability Screen

To validate metabolic stability, run parallel incubations:

| Assay System | Cofactors | Condition | Purpose |

| S9 Fraction | NADPH | Aerobic | Baseline clearance (CYP + some cytosolic enzymes).[1] |

| S9 Fraction | NADPH | Anaerobic | Unmasks rapid nitroreduction.[1] If |

| Cytosol | NADPH + Xanthine | Aerobic | Checks for Aldehyde Oxidase (AO) or Xanthine Oxidase (XO) activity, which can reduce nitro groups independent of CYPs.[1] |

Expert Insight: If your compound is stable in HLM but rapidly cleared in vivo, suspect cytosolic nitroreductases or gut microbiota metabolism .[1]

Part 3: Medicinal Chemistry Optimization Strategies

When the nitro group is essential for potency (e.g., covalent binding to Cys387 in DprE1 for TB), you cannot simply remove it.[1] Instead, you must modulate its electronic and steric environment.[1]

Steric "Twisting"

Placing a substituent ortho to the nitro group or the amide linkage forces the aromatic ring out of planarity.

-

Mechanism: Disruption of

-conjugation raises the reduction potential, making the nitro group harder to reduce. -

Example: In anti-tubercular benzothiazinones, steric bulk prevents rapid reduction by mammalian enzymes while allowing reduction by the specific bacterial enzyme Ddn.[1]

Electronic Tuning (Hammett )

The electron density of the benzene ring directly correlates with reduction potential.

-

Strategy: Adding Electron Donating Groups (EDGs) like

or -

Risk: EDGs may make the ring more prone to oxidative metabolism (CYP hydroxylation). A balance is required.[1]

Scaffold Hopping (Bioisosteres)

If the nitro group is not a "warhead" but a binding element, replace it with:

-

Trifluoromethyl (

): Electron-withdrawing, metabolically stable, lipophilic.[1] -

Nitrile (

): Similar shape and electronic pull, but susceptible to hydrolysis.[1] -

Oxetane: Can mimic the carbonyl/nitro dipole with improved solubility.

Part 4: Detailed Experimental Protocol

Protocol: Determination of Intrinsic Clearance (

This protocol is designed to be self-validating by including both high-clearance and low-clearance controls.

Reagents & Preparation

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Microsomes: Pooled Human Liver Microsomes (HLM), final conc: 0.5 mg/mL.

-

Cofactor Mix: 10 mM NADPH (freshly prepared).

-

Stop Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or Tolbutamide).[1]

-

Test Compound: 10 mM DMSO stock, diluted to 1

M final incubation concentration (0.1% DMSO final).

Workflow Steps

-

Pre-incubation: Mix Buffer + Microsomes + Test Compound in a 96-well plate. Incubate at 37°C for 5 minutes.

-

Why? To equilibrate temperature and allow enzyme-substrate binding.

-

-

Initiation: Add NADPH solution to start the reaction.[3]

-

Control: Run a parallel "No NADPH" plate to check for chemical instability (hydrolysis).[1]

-

-

Sampling: At

minutes, remove aliquots (e.g., 50-

Critical: Rapid quenching is essential to stop the reaction instantly.

-

-

Processing: Centrifuge samples at 4,000 rpm for 20 mins to pellet precipitated proteins.

-

Analysis: Inject supernatant into LC-MS/MS. Monitor parent ion depletion.[1]

Data Calculation

Plot the natural log (ln) of the remaining parent compound (

Experimental Workflow Diagram

Caption: Step-by-step decision tree for determining intrinsic clearance, including essential chemical stability controls.

References

-

Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Source: SciELO (2025).[1] URL:[Link] (Verified via Search 1.18)[1]

-

Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis. Source: NIH / PMC (2023).[1] URL:[Link] (Verified via Search 1.2)[1]

-

Microsomal Stability Assay Protocol. Source: Creative Bioarray / Protocols.io (2024).[1] URL:[Link] (Verified via Search 1.8)[1]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs. Source: NIH / PMC (2023).[1] URL:[Link] (Verified via Search 1.13)[1]

-

Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Source: NIH / PMC (2019).[1] URL:[Link] (Verified via Search 1.7)[1]

Sources

Methodological & Application

Application Note: Precision N-Methylation of 2-Methoxy-5-Nitrobenzamide

This Application Note is designed for researchers requiring a robust, scalable, and selective protocol for the N-methylation of 2-methoxy-5-nitrobenzamide . It addresses the specific electronic and steric challenges of this substrate, prioritizing mono-selectivity and yield.

Executive Summary

Objective: Synthesize N-methyl-2-methoxy-5-nitrobenzamide from its primary amide precursor. Challenge: Primary benzamides are prone to over-methylation (forming N,N-dimethyl species) and O-alkylation (forming imidates) due to the ambident nucleophilicity of the amidate anion.[1] The presence of the ortho-methoxy group and meta-nitro group in 2-methoxy-5-nitrobenzamide creates a unique electronic environment that requires fine-tuning of basicity and alkylating agent reactivity. Solution: This guide presents two protocols:

-

Protocol A (Recommended): A high-selectivity method using a quaternary ammonium salt (

) to suppress over-methylation.[1] -

Protocol B (Traditional): A cost-effective Iodomethane (

) route optimized with phase-transfer considerations for scale-up.[1]

Strategic Analysis & Reaction Design

Mechanistic Considerations

The transformation relies on the deprotonation of the amide N-H bond (

-

Electronic Effects: The 5-nitro group is strongly electron-withdrawing, increasing the acidity of the amide protons compared to unsubstituted benzamide. This allows the use of milder carbonate bases (

, -

Selectivity Control (The "Goldilocks" Zone):

-

Problem: Once mono-methylated, the remaining N-H proton often becomes less acidic (due to the electron-donating methyl group) but the nitrogen becomes more nucleophilic.[1] However, under strong basic conditions, the second deprotonation can still occur, leading to the N,N-dimethyl byproduct.[1]

-

Strategy: Use a "soft" methylating agent (Protocol A) or strict stoichiometric control at lower temperatures (Protocol B).[1]

-

Pathway Visualization

The following diagram illustrates the competitive pathways and the targeted trajectory.

Figure 1: Reaction pathways showing the target N-methylation versus competitive O-alkylation and over-methylation.

Experimental Protocols

Protocol A: Mono-Selective Methylation (Recommended)

Rationale: This method uses Phenyltrimethylammonium Iodide (

Reagents:

-

Substrate: 2-methoxy-5-nitrobenzamide (1.0 equiv)[1]

-

Reagent: Phenyltrimethylammonium Iodide (

) (1.2 equiv)[1] -

Base: Cesium Carbonate (

) (1.5 equiv)[1] -

Solvent: Anhydrous Toluene or DMF (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

).[1] -

Charging: Add 2-methoxy-5-nitrobenzamide (e.g., 1.0 g, 4.2 mmol),

(1.33 g, 5.0 mmol), and -

Solvent: Add anhydrous Toluene (21 mL). Note: If solubility is poor, use DMF, but Toluene often simplifies workup.[1]

-

Reaction: Heat the mixture to 130°C (oil bath temperature). Stir vigorously for 12–16 hours.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1).[1] The starting primary amide usually runs lower than the N-methyl product.

-

-

Workup: Cool to room temperature.

-

Purification: Recrystallize from Ethanol or purify via flash column chromatography (

, 0-5% MeOH in DCM).

Protocol B: Classical Alkylation (Cost-Optimized)

Rationale: Uses standard Iodomethane (

Reagents:

-

Substrate: 2-methoxy-5-nitrobenzamide (1.0 equiv)[1]

-

Reagent: Iodomethane (

) (1.1 equiv) — Caution: Carcinogen/Volatile[1] -

Base: Potassium Carbonate (

) (2.0 equiv, powdered/dried)[1] -

Solvent: Acetone (Reagent Grade) or Acetonitrile.[1]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve the substrate in Acetone (0.5 M).

-

Deprotonation: Add powdered

. Stir at room temperature for 30 minutes to allow partial deprotonation. -

Addition: Cool the mixture to 0°C (ice bath). Add

dropwise via syringe. -

Reaction: Allow to warm slowly to room temperature. Stir for 6–12 hours.

-

Critical Control: Do not heat. Heating with

promotes N,N-dimethylation.[1]

-

-

Quench: Add a few drops of concentrated aqueous ammonia (to quench excess

) or simply filter off the base.[1] -

Isolation: Evaporate solvent. Redissolve residue in DCM, wash with water, dry, and concentrate.[1]

Comparative Data & Troubleshooting

| Parameter | Protocol A ( | Protocol B ( |

| Selectivity (Mono:Di) | High (>95:5) | Moderate (80:20) |

| Safety Profile | High (Solid reagent) | Low (Volatile carcinogen) |

| Reaction Time | 12-16 h (High Temp) | 6-12 h (Low Temp) |

| Cost | Higher (Reagent cost) | Low |

| Primary Impurity | Unreacted Starting Material | N,N-Dimethylated product |

Critical Quality Attributes (CQA)

To verify the identity of the product, look for the following NMR signatures:

-

NMR (DMSO-

Workflow Logic Diagram

Figure 2: Decision tree and workflow for selecting the appropriate methylation protocol.

References

-

Templ, M., et al. (2022).[1] Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link][1]

-

Allen, C. L., et al. (2012).[1] Methylation of Amides and Amines. Chemical Science. (General reference for amide alkylation mechanisms).

Sources

catalytic hydrogenation of 2-methoxy-N-methyl-5-nitrobenzamide

Application Note: Scalable Catalytic Hydrogenation of 2-Methoxy-N-methyl-5-nitrobenzamide

Executive Summary

This application note details the robust protocol for the catalytic hydrogenation of 2-methoxy-N-methyl-5-nitrobenzamide to its corresponding amine, 5-amino-2-methoxy-N-methylbenzamide . This transformation is a critical step in the synthesis of benzamide-based prokinetic agents (functionally analogous to classes like Itopride or Mosapride).

The guide moves beyond simple recipe listing to explore the surface chemistry mechanisms , process safety criticalities (specifically regarding pyrophoric catalysts), and impurity profiles (hydroxylamine intermediates). A self-validating workflow is provided to ensure high yield (>95%) and purity suitable for pharmaceutical intermediates.

Scientific Foundation & Mechanism

The Substrate Challenge

The substrate contains three functional groups:

-

Nitro group (-NO₂): The target for reduction.

-

Amide (CONHMe): Susceptible to hydrolysis or over-reduction under extreme conditions (though generally stable with Pd/C).

-

Aryl Methyl Ether (-OMe): Generally stable, but electronic donation affects the reduction rate of the nitro group.

Mechanistic Pathway (The Haber Cycle)

The reduction does not occur in a single step. It follows a modified Haber mechanism on the catalyst surface. Understanding this is vital for troubleshooting "stalled" reactions.

-

Chemisorption:

dissociates on the Pd surface. The nitro group binds via oxygen. -

Stepwise Reduction:

-

Nitro (

) -

Nitroso

Hydroxylamine ( -

Hydroxylamine

Amine (

-

Critical Insight: If the reaction is stopped too early or H2 pressure drops, the hydroxylamine intermediate may accumulate. This is a known genotoxic impurity and must be driven to completion.

Figure 1: Surface-mediated reduction pathway. Note the Hydroxylamine bottleneck.

Experimental Protocol

Scale: 10 g (Pilot Lab Scale) Target Yield: >95% Purity: >98% (HPLC)

Materials & Equipment[1][2]

-

Substrate: 2-methoxy-N-methyl-5-nitrobenzamide (10.0 g, 47.6 mmol).

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet .

-

Note: Always use "wet" catalyst for safety.[1] Dry Pd/C is pyrophoric.

-

-

Solvent: Methanol (HPLC Grade, 100 mL).

-

Hydrogen Source: H2 Balloon (for atmospheric) or Parr Shaker (recommended: 3 bar).

-

Equipment: 250 mL Parr hydrogenation bottle or 3-neck RBF.

Step-by-Step Methodology

| Step | Action | Critical Process Parameter (CPP) |

| 1. Inerting | Flush reaction vessel with Nitrogen ( | Safety: Removes |

| 2. Catalyst Charge | Add 1.0 g of 50% wet 10% Pd/C. | Loading: 5 wt% loading (dry basis) is standard. |

| 3. Solvent/Substrate | Dissolve 10 g substrate in 100 mL Methanol. Add carefully to vessel. | Solubility: Ensure full dissolution or fine slurry. |

| 4. Purging | Seal vessel. Evacuate and refill with | Purity: Removes competitive |

| 5. Reaction | Pressurize to 3 bar (45 psi) . Stir vigorously at 35-40°C . | Agitation: Mass transfer limited. High stirring is crucial. |

| 6. Monitoring | Check | Endpoint: TLC (5% MeOH/DCM) shows disappearance of Nitro spot ( |

| 7. Workup | Filter through Celite pad. Wash cake with MeOH. | Safety: Do not let the filter cake dry out (fire hazard). |

| 8. Isolation | Concentrate filtrate under reduced pressure ( | Stability: Product is stable; avoid excessive heat. |

Workflow Visualization

Figure 2: Operational workflow emphasizing safety checkpoints (Red nodes).

Process Safety & Risk Assessment

CRITICAL WARNING: Palladium on Carbon is a pyrophoric solid when dry and saturated with hydrogen.

-

The "Wet" Rule: Always purchase and use "50% water wet" catalyst. The water acts as a heat sink and oxygen barrier.

-

Ignition Triangle: You have Fuel (Methanol), Oxidizer (Air), and Ignition Source (Dry Pd/C spark).

-

Control: Eliminate Air (Nitrogen purge) and Ignition (Keep catalyst wet).

-

-

Filtration Hazard: When filtering the reaction mixture, the Pd/C cake is saturated with

. If air is pulled through the cake until it is dry, it will ignite the methanol vapors.-

Protocol: Always keep a layer of solvent over the Celite/catalyst bed. Immediately wet the waste catalyst with water before disposal.[1]

-

Troubleshooting & Optimization

| Observation | Probable Cause | Corrective Action |

| Reaction Stalls (<50% Conv.) | Catalyst poisoning (S or Cl traces). | Check substrate purity. Add fresh catalyst (1-2 wt%). |

| Impurity: M+16 (Hydroxylamine) | Reaction stopped too early. | Increase Temp to 50°C. Extend time. This intermediate reduces slower than the nitro group. |

| Impurity: De-methoxylation | Over-reduction (rare with Pd). | Lower temperature. Ensure pressure is not >5 bar. |

| Slow H2 Uptake | Mass transfer limitation. | Increase stirring speed (RPM). H2 must physically dissolve in MeOH to reach the catalyst. |

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Chapter on Catalytic Hydrogenation).

-

Safety of Palladium Catalysts

-

Vertex/Honrel. (2025).[2] Precautions for Using Palladium Carbon Catalyst.

-

-

Analogous Synthesis (Itopride Intermediates)

- World Intellectual Property Organization. (2007). WO2007074386A2 - A novel process for synthesis of itopride.

- Relevance: Describes hydrogenation of similar benzamide intermedi

-

General Hydrogenation Protocols

-

Master Organic Chemistry. (2011).[3] Catalytic Hydrogenation of Alkenes and Nitro Groups.

-

Sources

Troubleshooting & Optimization

preventing hydrolysis of methoxy group during nitro reduction

To: Research Team From: Technical Support Center (Senior Application Scientist) Subject: Technical Guide: Chemoselective Nitro Reduction in the Presence of Methoxy Groups

Executive Summary & Diagnostic Triage

The Core Challenge:

You are observing the loss of a methoxy group (

Immediate Diagnostic Step: Before selecting a protocol, confirm the structural identity of your "methoxy group."

| Methoxy Type | Structure | Vulnerability | Mechanism of Loss |

| Aryl Methyl Ether (Anisole) | High Acid/Lewis Acid Sensitivity | Demethylation (Acid-catalyzed cleavage). Occurs with strong acids ( | |

| Benzyl Methyl Ether | Hydrogenation Sensitivity | Hydrogenolysis . Readily cleaved by | |

| Methyl Ester | pH Sensitivity | Hydrolysis . Converts to carboxylic acid in aqueous strong acid (Fe/HCl) or base. |

Troubleshooting & Method Selection

Scenario A: You have an Aryl Methyl Ether (Anisole)

-

The Problem: The use of harsh Lewis acidic metals (Sn/HCl) or strong mineral acids (refluxing HBr/HCl) is cleaving the ether bond.

-

The Fix: Switch to Brønsted-acid mild reduction or Transfer Hydrogenation .

-

Recommended Method: Iron/Ammonium Chloride (

) . This buffers the pH to ~5-6, preventing acid-catalyzed cleavage while effectively reducing the nitro group.

Scenario B: You have a Benzyl Methyl Ether

-

The Problem: You are using Catalytic Hydrogenation (

). Palladium cleaves benzylic C-O bonds efficiently. -

The Fix: Switch to Chemical Reduction (Dissolving Metal) or Poisoned Catalysts .

-

Recommended Method: Zinc/Acetic Acid or Sodium Dithionite .

Scenario C: You have a Methyl Ester

-

The Problem: Aqueous acidic reflux (Fe/HCl/Water) is hydrolyzing the ester to an acid (

). -

The Fix: Use Non-aqueous conditions or Neutral pH .

-

Recommended Method: Hydrogenation (

) in anhydrous methanol (if no benzyl ether present) or Iron/Acetic Acid (anhydrous).

Decision Matrix (Visualized)

Figure 1: Decision tree for selecting a nitro reduction protocol based on the specific type of methoxy functionality present.

Detailed Experimental Protocols

Protocol A: Iron/Ammonium Chloride (The "Gold Standard" for Chemoselectivity)

Best for: Aryl methyl ethers, acid-sensitive substrates. This method generates "nascent hydrogen" on the iron surface in a buffered environment (pH ~5-6), preventing acid-catalyzed demethylation.

-

Reagents:

-

Substrate (1.0 equiv)

-

Iron Powder (325 mesh, reduced) (5.0 equiv)

-

Ammonium Chloride (

) (10.0 equiv) -

Solvent: Ethanol/Water (3:1 ratio)

-

-

Procedure:

-

Workup:

Protocol B: Sodium Dithionite Reduction ( )

Best for: Highly sensitive substrates, benzyl ethers, or when metal waste is a concern. This is a homogeneous, electron-transfer reduction that operates at neutral/mildly basic pH.

-

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Dithionite (3.0 - 5.0 equiv)

-

Solvent: THF/Water or Dioxane/Water (1:1)

-

-

Procedure:

-

Dissolve substrate in solvent mixture.

-

Dissolve Sodium Dithionite in a minimum amount of water and add dropwise to the reaction mixture.

-

Stir at room temperature or mild heat (

C). -

Observation: The reaction often turns from yellow to colorless upon completion.

-

-

Mechanism Note: Dithionite acts as a soluble source of

, facilitating electron transfer without Lewis acidic sites.

Mechanistic Insight: Why Demethylation Happens

To prevent the side reaction, you must understand the pathway. The diagram below illustrates the acid-catalyzed cleavage mechanism you are trying to avoid.

Figure 2: Mechanism of Acid-Catalyzed Demethylation. Note that this requires a strong acid and a nucleophile (like

FAQ: Common Pitfalls

Q: I used Pd/C and my methoxy group is still there, but I lost a Chlorine atom. Why?

A: Catalytic hydrogenation (

Q: Can I use Tin Chloride (

Q: My product is an aminophenol. Did the methoxy hydrolyze? A: Check the position of the -OH. If it is para to the amine (and the starting nitro was unsubstituted at that position), you might have triggered a Bamberger Rearrangement (via a phenylhydroxylamine intermediate in acid). If the -OH is exactly where the -OMe was, then yes, you suffered demethylation.

References

-

Organic Chemistry Portal. Reduction of Nitro Compounds. Retrieved from [Link]

-

Common Organic Chemistry. Nitro Reduction with Iron (Fe). Retrieved from [Link]

-

Orlandi, M., et al. (2015). Metal-Free Reduction of Nitro Aromatics.[4] Org. Lett., 17, 3941-3943.[4]

-

Master Organic Chemistry. Cleavage of Ethers by Acid. Retrieved from [Link]

-

ScienceMadness. Fe-HCl: An Efficient Reagent for Deprotection. Retrieved from [Link] (Contextual citation for Fe-HCl risks).

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of 2-methoxy-N-methyl-5-nitrobenzamide

This guide provides a comprehensive, in-depth comparison of experimental approaches for developing a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-methoxy-N-methyl-5-nitrobenzamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, delving into the scientific rationale behind critical decisions in method development, from column and mobile phase selection to final method validation according to international guidelines.

Introduction: The Analytical Challenge

2-methoxy-N-methyl-5-nitrobenzamide is a substituted benzamide derivative containing key functional groups that dictate its chromatographic behavior: a moderately non-polar aromatic core, a polar amide group, and a nitro group which acts as a strong chromophore. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is paramount for safety and efficacy. HPLC is the predominant technique for this task, offering high resolution and quantitative accuracy.[1] The development of a reliable, stability-indicating HPLC method requires a systematic approach to optimize the separation of the main compound from potential process impurities and degradation products.

This guide will compare various stationary and mobile phases, culminating in a recommended optimal method, followed by a detailed protocol for its validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Part 1: Analyte Characterization & Initial Considerations

Before commencing method development, understanding the analyte's physicochemical properties is essential.

-

Structure: 2-methoxy-N-methyl-5-nitrobenzamide possesses both hydrogen bond donors and acceptors, suggesting moderate polarity.

-

UV Absorbance: The presence of the nitro-substituted benzene ring provides strong UV absorbance, making UV detection a highly suitable and sensitive choice. A wavelength of 254 nm is a common starting point for nitroaromatic compounds.[4][5]

-

Solubility: Based on its structure, the compound is expected to be soluble in common organic solvents like acetonitrile and methanol, facilitating sample and standard preparation.

Caption: Chemical structure of the target analyte.

Part 2: Comparative Analysis of Chromatographic Conditions

The core of method development lies in systematically evaluating and comparing different chromatographic parameters to achieve optimal separation. Reversed-phase HPLC is the most widely used technique for analyzing nitroaromatic and benzamide compounds.[6][7]

Comparison of HPLC Columns (Stationary Phases)

The choice of stationary phase is the most critical factor influencing selectivity. For a molecule like 2-methoxy-N-methyl-5-nitrobenzamide, several reversed-phase columns could be viable. A comparison of the most common choices is presented below.

| Column Type | Mechanism & Rationale | Anticipated Performance | Recommendation |

| C18 (Octadecylsilane) | The industry standard for reversed-phase HPLC. Separation is based primarily on hydrophobic interactions. Given the analyte's aromatic structure, a strong retention is expected.[7][8] | Pros: High retention, widely available, robust. Cons: Potential for strong retention requiring higher organic content; may show peak tailing with basic amines if silanols are not properly end-capped. | Primary Choice: Excellent starting point for method development due to its versatility and predictable performance. |

| C8 (Octylsilane) | Less retentive than C18 due to the shorter alkyl chain. | Pros: Shorter analysis times, may be suitable if impurities are significantly more polar than the main peak. Cons: Lower resolving power for closely related, non-polar impurities. | Alternative: Consider if the C18 column provides excessive retention, leading to long run times. |

| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring.[6] | Pros: Can significantly improve the resolution of aromatic and substituted compounds where C18 fails. Particularly useful for separating isomers. Cons: Can be less stable at extreme pH values compared to modern C18 columns. | Secondary Choice: A powerful option to try if co-elution of impurities is observed on a C18 column. |

Comparison of Mobile Phase Composition

The mobile phase composition fine-tunes the separation. The key variables are the organic modifier and the pH of the aqueous component.

1. Organic Modifier: Acetonitrile vs. Methanol

| Organic Modifier | Properties & Rationale | Anticipated Performance | Recommendation |

| Acetonitrile (ACN) | Lower viscosity results in lower backpressure and better efficiency. Generally a weaker solvent than methanol in reversed-phase, but offers different selectivity. Often provides sharper peaks.[9] | Pros: Sharper peaks, lower system pressure, good UV transparency. Cons: Can be more expensive and prone to supply chain variability. | Primary Choice: Recommended as the initial organic modifier due to its superior chromatographic efficiency. |

| Methanol (MeOH) | Higher viscosity and different selectivity profile due to its protic nature (can act as a hydrogen bond donor).[10] | Pros: Can alter elution order and improve separation of certain critical pairs, lower cost. Cons: Higher backpressure, may lead to broader peaks compared to ACN. | Alternative: A valuable tool for optimizing selectivity if ACN does not provide adequate resolution. |

2. Aqueous Phase and pH Control

Using a buffer to control pH is crucial for reproducibility, especially for compounds with ionizable groups. For 2-methoxy-N-methyl-5-nitrobenzamide, the amide group is weakly basic.

| Aqueous Phase | Rationale | Anticipated Performance | Recommendation |

| 0.1% Formic Acid in Water (pH ~2.7) | A common mobile phase additive for LC-MS compatibility and for ensuring acidic compounds are in their neutral form. It helps to suppress the ionization of free silanol groups on the silica packing, improving peak shape.[4][11] | Pros: Sharp, symmetrical peaks; volatile and suitable for LC-MS. Cons: May not be sufficient buffering capacity for all analytes. | Primary Choice: An excellent starting point for good peak shape and general applicability. |

| Phosphate Buffer (e.g., 20 mM KH₂PO₄, pH 3.0) | Provides robust pH control, leading to highly reproducible retention times. | Pros: Excellent buffering capacity, stable retention times. Cons: Non-volatile, will precipitate in high organic concentrations and can harm MS detectors. Requires thorough flushing of the system after use. | Alternative: Use for methods requiring maximum retention time stability where MS detection is not needed. |

Part 3: Proposed Optimal Method and Workflow

Based on the comparative analysis, a robust starting method would utilize a C18 column with an acetonitrile/acidified water mobile phase. This combination provides a high probability of success for this class of molecule.

Recommended Chromatographic Conditions

| Parameter | Recommended Condition | Justification |

| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Offers high efficiency and retention for robust separation.[7] |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Acid improves peak shape; ACN provides good efficiency.[4] |

| Gradient | Start at 40% B, ramp to 70% B over 15 min, hold for 5 min, return to 40% B and equilibrate for 5 min. | A gradient is recommended to ensure elution of any less polar impurities and clean the column effectively. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |

| Column Temperature | 30°C | Maintaining a constant temperature ensures retention time reproducibility. |

| Detection Wavelength | 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength.[4][10] |

Experimental Workflow

The process of developing and validating an HPLC method is systematic. It begins with initial scouting experiments and progresses through optimization to full validation as outlined by regulatory bodies.

Caption: Workflow for HPLC Method Development and Validation.

Part 4: Method Validation Protocol as per ICH Guidelines

Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[12] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of 2-methoxy-N-methyl-5-nitrobenzamide purity. The key validation parameters are defined by the ICH Q2(R1) guideline.[13][14]

Summary of Validation Parameters and Acceptance Criteria

| Parameter | Purpose | Experimental Approach | Typical Acceptance Criteria |

| Specificity | To ensure the method can separate the analyte from impurities and degradation products. | Analyze placebo, known impurities, and force-degraded samples (acid, base, peroxide, heat, light). | The analyte peak should be free from interference from other components. Peak purity analysis (e.g., with a PDA detector) should pass.[13] |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response over a defined range. | Analyze a minimum of five concentrations across the specified range (e.g., 50-150% of the target concentration). | Correlation coefficient (r²) ≥ 0.995.[13] |

| Accuracy | To determine the closeness of the measured value to the true value. | Analyze samples spiked with known amounts of analyte at different levels (e.g., 80%, 100%, 120%) in triplicate. | Percent recovery should be within 98.0% to 102.0%.[13] |

| Precision | To assess the degree of scatter between a series of measurements. | Repeatability (Intra-assay): 6 replicate injections of the same sample or 9 determinations across the range. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0% for repeatability. %RSD ≤ 3.0% for intermediate precision.[13] |

| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Determined by signal-to-noise ratio (typically S/N = 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Visually or instrumentally distinguishable from noise. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Determined by signal-to-noise ratio (typically S/N = 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Must meet acceptance criteria for precision and accuracy. |

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). | System suitability parameters must remain within acceptable limits. No significant change in results.[13] |

Conclusion

The development of a robust and reliable HPLC method for the purity determination of 2-methoxy-N-methyl-5-nitrobenzamide is a systematic process. This guide has demonstrated that a reversed-phase method using a C18 column with an acetonitrile and acidified water mobile phase serves as an excellent and scientifically-sound starting point. By comparing key parameters like stationary and mobile phases, an optimized method can be selected. Subsequent validation according to ICH guidelines is a mandatory step to ensure the method's trustworthiness and scientific integrity, providing confidence in the quality and purity data generated for this compound in a research or drug development setting.[15][16]

References

-

Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote. (n.d.). Cogent HPLC Columns. Retrieved from [Link]

-

Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (2006). U.S. Environmental Protection Agency. Retrieved from [Link]

-

What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ? (2025). ResearchGate. Retrieved from [Link]

-

DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. (2007). Taylor & Francis Online. Retrieved from [Link]

-

Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved from [Link]

-

Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. (2009). PubMed. Retrieved from [Link]

-

HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]

-

ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Retrieved from [Link]

-

Method Validation as per ICH & USP Guidelines. (n.d.). Cubic Analytical Solution. Retrieved from [Link]

-

METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Retrieved from [Link]

-

Analytical method validation as per ich and usp. (2017). Slideshare. Retrieved from [Link]

-

Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]

-

Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Retrieved from [Link]

-

isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2022). ResearchGate. Retrieved from [Link]

-

ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]

-

Separation of Benzamide on Newcrom R1 HPLC column. (2018). SIELC Technologies. Retrieved from [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. (2026). Lab Manager. Retrieved from [Link]

-

A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]

- 2. researchgate.net [researchgate.net]

- 3. cubiclaboratories.com [cubiclaboratories.com]

- 4. Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]

- 5. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Analytical Method Validation (AMV) in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. ijrrjournal.com [ijrrjournal.com]

- 15. Analytical method validation as per ich and usp | PPTX [slideshare.net]

- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

A Comparative Guide to the Reactivity of 2-Methoxy- and 2-Hydroxy-Nitrobenzamides for Drug Development Professionals

For researchers, scientists, and drug development professionals, a nuanced understanding of how subtle structural modifications impact molecular reactivity is paramount. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-methoxy-nitrobenzamide and 2-hydroxy-nitrobenzamide. By examining the electronic and steric effects of the methoxy versus hydroxyl substituents, we will explore their differential performance in key chemical transformations relevant to pharmaceutical development, supported by mechanistic insights and detailed experimental protocols.

Introduction: The Critical Role of Substituent Effects in Medicinal Chemistry

The journey of a drug candidate from discovery to clinical application is paved with meticulous molecular engineering. The strategic placement of functional groups on a core scaffold can profoundly influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its target engagement. The 2-substituted nitrobenzamide framework is a common motif in medicinal chemistry, and the choice between a methoxy (-OCH₃) and a hydroxyl (-OH) group at the 2-position can have significant, though often subtle, consequences on the compound's reactivity and, ultimately, its biological activity and stability.

This guide will dissect the key differences in reactivity between 2-methoxy-nitrobenzamide and 2-hydroxy-nitrobenzamide, focusing on three common reaction types encountered in drug development and metabolism:

-

Nucleophilic Aromatic Substitution (SNAr): A common route for the synthesis of more complex derivatives.

-

Nitro Group Reduction: A critical metabolic pathway and a synthetic tool for introducing an amino group.

-

Amide Hydrolysis: A key factor in determining a drug's stability and metabolic fate.

Through a combination of theoretical principles and practical experimental guidance, this document aims to equip researchers with the knowledge to make informed decisions in the design and development of novel therapeutics based on the nitrobenzamide scaffold.

The Underlying Chemistry: Electronic and Steric Divergence

The reactivity of an aromatic compound is dictated by the electronic and steric properties of its substituents. Both the methoxy and hydroxyl groups are considered activating groups in electrophilic aromatic substitution due to their ability to donate electron density to the benzene ring through resonance (+R effect).[1] However, they also exert an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom.[2] In the context of nitrobenzamides, which are electron-deficient due to the powerful electron-withdrawing nitro group, the interplay of these effects is crucial.

Electronic Effects: A Tale of Two Donors

Both -OH and -OCH₃ groups are ortho, para-directing and activating in electrophilic aromatic substitution. The oxygen lone pair can participate in resonance, delocalizing electron density into the aromatic ring.[3] While both are electron-donating via resonance, the hydroxyl group is generally considered a slightly stronger activating group than the methoxy group. This is because the methyl group in the methoxy substituent can participate in hyperconjugation, which slightly diminishes the resonance donation from the oxygen.[4]

The Game Changer: Intramolecular Hydrogen Bonding in 2-Hydroxy-Nitrobenzamide

The most significant structural difference between the two molecules is the ability of the 2-hydroxy-nitrobenzamide to form a strong intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the amide carbonyl group.[5] This interaction has profound implications for the molecule's conformation and reactivity.

Caption: Intramolecular H-bond in 2-hydroxy-nitrobenzamide.

This intramolecular hydrogen bond can:

-

Lock the conformation: Restricting the rotation around the C-C and C-N bonds, leading to a more planar and rigid structure.

-

Decrease the acidity of the hydroxyl group: By involving the proton in a hydrogen bond, its availability for deprotonation is reduced.

-

Influence the electron density of the amide: By withdrawing electron density from the carbonyl oxygen, it can indirectly affect the reactivity of the amide bond.

-

Sterically hinder the approach of reagents: The hydrogen bond can create a more crowded environment around the reaction centers.

Comparative Reactivity Analysis

While direct, side-by-side kinetic studies comparing 2-methoxy- and 2-hydroxy-nitrobenzamides are not extensively reported in the literature, we can infer their relative reactivities based on established chemical principles and studies on analogous systems.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[6][7] In the case of a suitable leaving group on the ring, SNAr reactions can proceed readily.

Expected Reactivity:

-

2-Methoxy-nitrobenzamide: The methoxy group is electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted nitrobenzene. However, its steric bulk is relatively small.

-

2-Hydroxy-nitrobenzamide: The hydroxyl group is also electron-donating. More importantly, the intramolecular hydrogen bond can sterically hinder the approach of a nucleophile to the positions ortho and para to the nitro group. Furthermore, if the reaction is performed under basic conditions, the hydroxyl group can be deprotonated to form a phenoxide. This highly electron-donating group would significantly deactivate the ring towards nucleophilic attack.

Prediction: 2-Methoxy-nitrobenzamide is expected to be more reactive towards nucleophilic aromatic substitution than 2-hydroxy-nitrobenzamide, especially under basic conditions.

Reduction of the Nitro Group

The reduction of an aromatic nitro group to an amine is a fundamental transformation in both organic synthesis and drug metabolism.[8][9][10] This reaction is often carried out using catalytic hydrogenation (e.g., H₂, Pd/C) or metal-based reducing agents (e.g., SnCl₂, Fe/HCl).[11][12]

Expected Reactivity:

-

2-Methoxy-nitrobenzamide: The electron-donating nature of the methoxy group can slightly increase the electron density on the nitro group, making it marginally more difficult to reduce compared to unsubstituted nitrobenzene.

-

2-Hydroxy-nitrobenzamide: The electron-donating hydroxyl group will have a similar electronic effect. However, the intramolecular hydrogen bond could play a more significant role. It might sterically hinder the coordination of the nitro group to a catalyst surface or the approach of a reducing agent. Conversely, the hydrogen bond could also stabilize the transition state of the reduction.

Prediction: The difference in reactivity for nitro group reduction is likely to be subtle . The steric hindrance from the intramolecular hydrogen bond in the 2-hydroxy derivative might lead to a slightly slower reaction rate compared to the 2-methoxy analog.

Amide Hydrolysis

Amide bonds are generally stable, but their hydrolysis, either under acidic or basic conditions, is a critical consideration for drug stability and metabolism.[1][13][14]

Expected Reactivity:

-

2-Methoxy-nitrobenzamide: The electronic effect of the methoxy group on the amide bond itself is minimal, being transmitted through the aromatic ring.

-

2-Hydroxy-nitrobenzamide: The intramolecular hydrogen bond is expected to have a significant impact. By withdrawing electron density from the carbonyl oxygen, it can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions. However, the same hydrogen bond can also sterically hinder the approach of the nucleophile.

Prediction: The effect on amide hydrolysis is complex. The electronic activation of the carbonyl carbon in 2-hydroxy-nitrobenzamide suggests it might be more prone to hydrolysis . However, steric hindrance from the hydrogen bond could counteract this effect. The outcome will likely depend on the specific reaction conditions (pH, temperature).

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted differences in reactivity, a series of well-controlled kinetic experiments should be performed. The progress of these reactions can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or UV-Vis spectrophotometry.[15][16][17][18][19][20][21][22][23]

General Considerations for Kinetic Experiments

-

Temperature Control: All reactions should be conducted in a thermostatically controlled environment to ensure consistent reaction rates.

-

Concentration: The initial concentrations of all reactants should be precisely known and identical for each comparative experiment.

-

Solvent: The same solvent system should be used for comparing the two compounds.

-

Monitoring: Choose an appropriate analytical technique that allows for the continuous or frequent measurement of the concentration of a reactant or product.

Protocol 1: Comparative Kinetics of Nucleophilic Aromatic Substitution

This protocol outlines a method to compare the rate of reaction of 2-methoxy- and 2-hydroxy-nitrobenzamide with a nucleophile, such as piperidine.

Materials:

-

2-Methoxy-5-nitrobenzamide

-

2-Hydroxy-5-nitrobenzamide

-

Piperidine

-

Anhydrous Dimethylformamide (DMF)

-

Internal standard (e.g., 1,3,5-trimethoxybenzene)

-

NMR tubes

-

Thermostatted NMR spectrometer

Procedure:

-

Prepare stock solutions of known concentrations of 2-methoxy-5-nitrobenzamide, 2-hydroxy-5-nitrobenzamide, piperidine, and the internal standard in anhydrous DMF.

-

In an NMR tube, combine the solution of the nitrobenzamide substrate and the internal standard.

-

Place the NMR tube in the pre-heated NMR spectrometer and acquire an initial spectrum (t=0).

-

Inject a known volume of the piperidine stock solution into the NMR tube, quickly mix, and immediately start acquiring spectra at regular time intervals.

-

Monitor the disappearance of the starting material peaks and the appearance of the product peaks relative to the internal standard.

-

Integrate the relevant peaks and calculate the concentration of the starting material at each time point.

-

Plot the concentration of the starting material versus time and determine the initial reaction rate.

-

Repeat the experiment for the other nitrobenzamide isomer under identical conditions.

Caption: Experimental workflow for SNAr kinetics.

Protocol 2: Comparative Kinetics of Nitro Group Reduction

This protocol uses UV-Vis spectrophotometry to monitor the reduction of the nitro group.

Materials:

-

2-Methoxy-5-nitrobenzamide

-

2-Hydroxy-5-nitrobenzamide

-

Sodium borohydride (NaBH₄)

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

-

Prepare stock solutions of the nitrobenzamides in methanol.

-

Determine the λ_max (wavelength of maximum absorbance) for each nitrobenzamide.

-

In a cuvette, place a known volume of the nitrobenzamide solution and methanol.

-

Place the cuvette in the spectrophotometer and record the initial absorbance at λ_max.

-

Add a small, known amount of 10% Pd/C to the cuvette.

-

Initiate the reaction by adding a freshly prepared solution of NaBH₄ in methanol to the cuvette.

-

Immediately start recording the absorbance at λ_max at regular time intervals.

-

The absorbance will decrease as the nitro group is reduced.

-

Plot absorbance versus time to determine the reaction rate.

-

Repeat for the other isomer under identical conditions.

Caption: Workflow for nitro reduction kinetics.

Data Presentation and Interpretation

The quantitative data obtained from the kinetic experiments should be summarized in a clear and concise table for easy comparison.

| Reaction Type | Compound | Initial Rate (M/s) | Rate Constant (k) |

| SNAr | 2-Methoxy-nitrobenzamide | Experimental Value | Calculated Value |

| 2-Hydroxy-nitrobenzamide | Experimental Value | Calculated Value | |

| Nitro Reduction | 2-Methoxy-nitrobenzamide | Experimental Value | Calculated Value |

| 2-Hydroxy-nitrobenzamide | Experimental Value | Calculated Value | |

| Amide Hydrolysis | 2-Methoxy-nitrobenzamide | Experimental Value | Calculated Value |

| 2-Hydroxy-nitrobenzamide | Experimental Value | Calculated Value |

Interpretation:

Conclusion: Guiding Rational Drug Design

The choice between a 2-methoxy and a 2-hydroxy substituent on a nitrobenzamide scaffold is not merely a trivial structural change. As we have explored, this seemingly minor alteration can lead to significant differences in chemical reactivity, primarily driven by the presence or absence of an intramolecular hydrogen bond in the hydroxy derivative.

-

2-Methoxy-nitrobenzamide is likely to be more susceptible to nucleophilic aromatic substitution.

-

2-Hydroxy-nitrobenzamide may exhibit slightly slower nitro group reduction and potentially altered amide stability.

The experimental protocols provided in this guide offer a framework for quantifying these differences. For drug development professionals, understanding these nuances is critical for:

-

Optimizing synthetic routes: Choosing the right starting material to maximize yield and minimize side reactions.

-

Predicting metabolic pathways: Anticipating how a drug candidate might be transformed in the body.

-

Fine-tuning drug properties: Modulating reactivity to enhance stability or biological activity.

By integrating a solid understanding of fundamental chemical principles with empirical data, researchers can make more rational and effective decisions in the complex process of drug discovery and development.

References

-

Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

- Harris, R. K., & Gaskell, S. J. (2014). In situ study of reaction kinetics using compressed sensing NMR.

-

Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]

- Kerns, E. H., & Di, L. (2011). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development, 15(6), 1324-1330.

- Malik, A. (2017). Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.

-

University of Leicester. (n.d.). Kinetic Profiling by NMR. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

Spectroscopy Online. (2023, August 7). Monitoring Reactions Through UV-Visible Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

National High School Journal of Science. (2021, August 18). Tracking Enzymatic Hydrolysis of an Amide Bond Using Highly Simplified 4-nitroanilide Colorimetric Substrates. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). The intramolecular hydrogen bond in 2-hydroxy-benzamides. Retrieved from [Link]

- MDPI. (2016, March 18).

- Journal of Physical Organic Chemistry. (2003). Kinetics and mechanism of N-substituted amide hydrolysis in high-temperature water. Journal of Physical Organic Chemistry, 16(8), 633-639.

-

Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

-